molecular formula C13H22ClN B4616512 [3-(4-tert-butylphenyl)propyl]amine hydrochloride

[3-(4-tert-butylphenyl)propyl]amine hydrochloride

Cat. No. B4616512
M. Wt: 227.77 g/mol
InChI Key: LNAYYRXAYPFGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, [3-(4-tert-butylphenyl)propyl]amine hydrochloride, is part of a broader category of chemicals known for their significant roles in various asymmetric synthesis processes and chemical reactions. Although the exact compound may not be directly referenced, insights into similar compounds provide a foundational understanding of its potential chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of enantiomerically pure intermediates with aldehydes and ketones, leading to a wide range of highly enantioenriched amines. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, indicating a potential pathway for synthesizing [3-(4-tert-butylphenyl)propyl]amine hydrochloride or related compounds (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted through various methods, including X-ray diffraction. For example, the crystal structure of N-tert-Butyl-3-(tert-butylimino)-2-nitropropen-1-amine reveals specific spatial arrangements that could be reflective of the structural aspects of [3-(4-tert-butylphenyl)propyl]amine hydrochloride, suggesting a planar "U-shaped" conjugated core enforced by an intramolecular hydrogen bond (Ostercamp, Preston, & Onan, 1993).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl groups often include nucleophilic additions and the cleavage of the tert-butanesulfinyl group, indicating that [3-(4-tert-butylphenyl)propyl]amine hydrochloride might undergo similar reactions under specific conditions. The chemical behavior of tert-butyl groups in such compounds points towards a wide range of reactivity and potential for synthesis of complex amines (Ellman, Owens, & Tang, 2002).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

N-tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the broad applicability of tert-butyl based compounds in stereoselective synthesis (Ellman, Owens, & Tang, 2002).

Material Science

In material science, Zn2SnO4 nanoparticles synthesized using tert-butyl amine as a mineralizer demonstrated excellent electrochemical properties as anodes for lithium-ion batteries. This synthesis method resulted in nanoparticles with positive surface charges, showing how tert-butylamine can influence the surface properties and electronic performance of materials (Kim et al., 2012).

Ligand Chemistry

The development of ligand-based redox isomers of zinc complexes using tert-butyl phenyl-based ligands highlights the role of such compounds in creating materials with distinct electronic and magnetic properties. This approach demonstrates the utility of tert-butyl phenyl compounds in designing redox-active ligands for transition metal complexes (Chaudhuri et al., 1999).

Transition Metal-Free Amination

The transition metal-free amination of aryl chlorides with tert-butoxide demonstrates the potential of tert-butyl groups in facilitating base-promoted C-N bond formation reactions. This method provides a pathway to synthesize a variety of anilines and indoles, showcasing the versatility of tert-butyl groups in organic synthesis (Beller et al., 2001).

properties

IUPAC Name

3-(4-tert-butylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14;/h6-9H,4-5,10,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAYYRXAYPFGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-tert-butylphenyl)propyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(4-tert-butylphenyl)propyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[3-(4-tert-butylphenyl)propyl]amine hydrochloride
Reactant of Route 4
[3-(4-tert-butylphenyl)propyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[3-(4-tert-butylphenyl)propyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[3-(4-tert-butylphenyl)propyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.